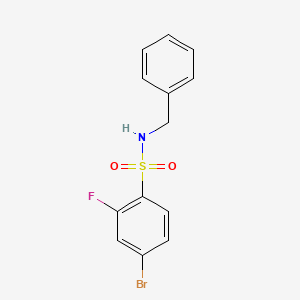
N-benzyl-4-bromo-2-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-4-bromo-2-fluorobenzenesulfonamide” is a chemical compound with the molecular formula C13H11BrFNO2S. It has an average mass of 344.199 Da and a monoisotopic mass of 342.967773 Da .
Molecular Structure Analysis
The InChI code for “N-benzyl-4-bromo-2-fluorobenzenesulfonamide” is 1S/C13H11BrFNO2S/c14-11-6-7-13(12(15)8-11)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Enantioselective Fluorination
N-benzyl-4-bromo-2-fluorobenzenesulfonamide derivatives have been explored in the enantioselective fluorination of 2-oxindoles. This process, catalyzed by chiral palladium complexes, is critical for producing 3-fluoro-2-oxindoles with high yields and enantioselectivities, showcasing the reagent's utility in asymmetric synthesis (Wang et al., 2014).
Synthesis of Pharmaceutical Intermediates
The compound plays a role in synthesizing methylbenzenesulfonamide CCR5 antagonists, highlighting its importance in developing targeting preparations for HIV-1 infection prevention (Cheng De-ju, 2015).
COX-2 Inhibition
Derivatives of N-benzyl-4-bromo-2-fluorobenzenesulfonamide have been synthesized and evaluated for their inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The introduction of a fluorine atom in these compounds significantly increases COX-2 selectivity, illustrating their potential in developing new anti-inflammatory drugs (Hashimoto et al., 2002).
Spectroscopic Analysis
The structural properties of para-halogen benzenesulfonamides, including N-benzyl-4-bromo-2-fluorobenzenesulfonamide, have been extensively studied using spectroscopic techniques. These studies help in understanding the molecular structure and reactivity of these compounds (Karabacak et al., 2009).
Photodynamic Therapy for Cancer
N-benzyl-4-bromo-2-fluorobenzenesulfonamide derivatives are used in the synthesis of new zinc phthalocyanines with high singlet oxygen quantum yields. These compounds have potential applications in photodynamic therapy for treating cancer (Pişkin et al., 2020).
Electrophilic Fluorination
This compound has been used in the electrophilic fluorination of benzylic phosphonates, demonstrating its versatility in introducing fluorine atoms into diverse organic molecules (Taylor et al., 1998).
Cyanation of Aryl and Heteroaryl Bromides
It serves as an effective cyanation reagent, allowing for the synthesis of various benzonitriles from aryl bromides. This property is particularly valuable for producing pharmaceutical intermediates (Anbarasan et al., 2011).
Anti-coagulation Properties
Derivatives of N-benzyl-4-bromo-2-fluorobenzenesulfonamide have shown promising results in developing new biguanide-based compounds with anti-coagulant properties, suggesting potential applications in cardiovascular therapeutics (Markowicz-Piasecka et al., 2019).
Safety and Hazards
The safety information for “N-benzyl-4-bromo-2-fluorobenzenesulfonamide” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include washing hands and face thoroughly after handling, not eating, drinking or smoking when using this product, and rinsing mouth if swallowed .
Mécanisme D'action
Target of Action
The primary targets of N-benzyl-4-bromo-2-fluorobenzenesulfonamide (NBSF) are currently unknown
Mode of Action
The bromine and fluorine atoms may also enhance the compound’s reactivity.
Pharmacokinetics
Result of Action
The molecular and cellular effects of NBSF’s action are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of NBSF . For instance, the compound’s solubility in polar solvents suggests that it may be more effective in aqueous environments. Additionally, its stability may be affected by factors such as temperature and pH .
Propriétés
IUPAC Name |
N-benzyl-4-bromo-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO2S/c14-11-6-7-13(12(15)8-11)19(17,18)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKPIOUBCNPGCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

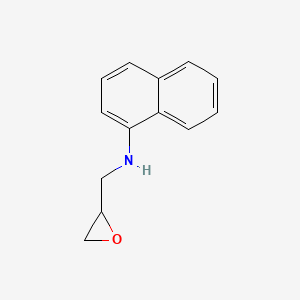
![4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2360877.png)
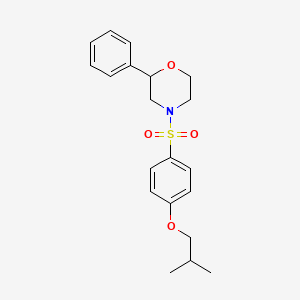
![Methyl 3-[benzyl(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2360879.png)
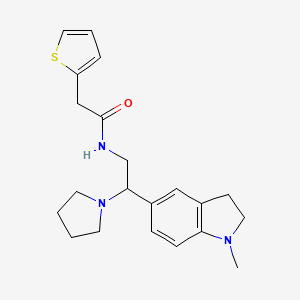
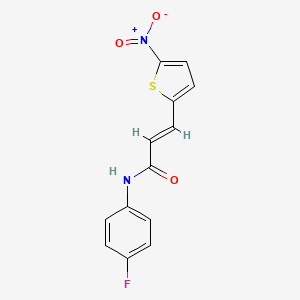
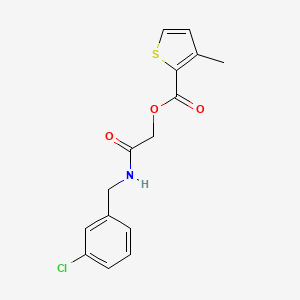
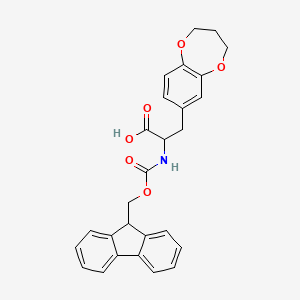
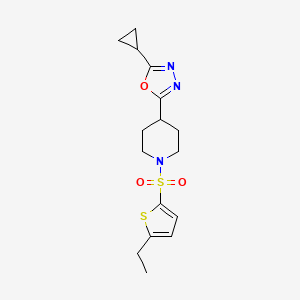
![4-[(6-Fluoropyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2360894.png)
![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2360895.png)
![2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2360897.png)

![2-[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2360899.png)